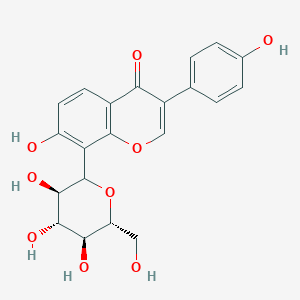

7-hydroxy-3-(4-hydroxyphenyl)-8-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one

Description

This compound is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 7 and 3 (on the phenyl ring) and a glycosyl moiety at position 6. The glycosyl unit is a β-D-glucopyranosyl group attached via an ether linkage, which enhances its solubility and influences its pharmacokinetic properties. Its structure has been elucidated using NMR and UV spectroscopy, as demonstrated in studies on analogous flavonoid glycosides . The compound shares structural similarities with orientin (a flavone-8-C-glucoside) but differs in the position and type of glycosylation, as well as the hydroxylation pattern on the phenyl ring .

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14-,17-,18+,19-,21?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEAFJYKMMKDOR-YWFAZRBLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-99-0 | |

| Record name | 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

7-Hydroxy-3-(4-hydroxyphenyl)-8-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one, also known as Kakonein, is a flavonoid compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula

- Molecular Formula : CHO

- Molecular Weight : 416.38 g/mol

- CAS Number : 3681-99-0

Structural Characteristics

The compound features a chromenone backbone with multiple hydroxyl groups that contribute to its biological activity. Its stereochemistry is notable for its potential influence on receptor interactions and metabolic pathways.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 791.2 °C (760 mm Hg) |

| Melting Point | 187–189 °C |

| Flash Point | 281.5 °C |

| Storage Conditions | Refrigerated |

Antioxidant Activity

Kakonein exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is attributed to the presence of hydroxyl groups that enhance electron donation capabilities.

Anti-inflammatory Effects

Research indicates that Kakonein can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This modulation of inflammatory pathways suggests potential therapeutic applications in chronic inflammatory conditions.

Anticancer Properties

Kakonein has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported:

- Cell Lines : Effective against various cancer cell lines, including breast and colon cancer.

- Mechanism of Action : Induces apoptosis through the activation of caspase pathways and inhibition of the Hedgehog signaling pathway, which is crucial for tumor growth and maintenance .

Case Study: Hedgehog Pathway Inhibition

A study investigated the effects of Kakonein on Hedgehog-dependent tumors. The results indicated that Kakonein effectively reduced the expression of Gli1, a key effector in the Hedgehog signaling pathway, at concentrations as low as 5 μM. This suggests its potential use in treating tumors resistant to conventional therapies .

Neuroprotective Effects

Recent findings suggest that Kakonein may have neuroprotective effects by reducing neuronal apoptosis and promoting survival in models of neurodegenerative diseases. This activity is linked to its ability to modulate oxidative stress and inflammation within neural tissues.

Kakonein's biological activities are primarily mediated through:

- Antioxidant Mechanisms : Direct scavenging of reactive oxygen species (ROS).

- Modulation of Signaling Pathways : Inhibition of key signaling pathways involved in inflammation and cancer progression.

- Gene Expression Regulation : Alteration of gene expression profiles related to apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Structural Implications:

- Glycosylation Type : O-glycosides (e.g., target compound) exhibit higher enzymatic hydrolysis susceptibility than C-glycosides (e.g., orientin, vitexin), affecting bioavailability .

- Hydroxylation Patterns : Additional hydroxyl groups (e.g., orientin’s 5-OH) enhance antioxidant activity but reduce membrane permeability .

Bioactivity Profiling ()

Hierarchical clustering of bioactivity data reveals that flavonoid glycosides with similar structural motifs cluster into groups with shared modes of action:

- Antioxidant Activity : The target compound’s 7-OH and 4-OH-phenyl groups contribute to radical scavenging, akin to orientin and vitexin .

- Antimicrobial Activity : Dual glycosylation (as in ’s Compound 3) correlates with enhanced binding to microbial cell wall proteins.

- Enzyme Inhibition : Methoxy-substituted derivatives (e.g., Isorhamnetin-3-O-glycoside) show stronger inhibition of cytochrome P450 enzymes compared to hydroxyl-rich analogues .

Pharmacokinetic Properties

- Absorption: The target compound’s O-glucoside moiety may reduce intestinal absorption compared to C-glucosides like orientin, as shown in Caco-2 cell monolayer studies .

- Metabolism : Methoxy groups delay hepatic metabolism, extending the half-life of compounds like Isorhamnetin-3-O-glycoside .

Preparation Methods

Glycosyl Donor Preparation

The tetrahydro-2H-pyran-2-yl moiety (glucopyranosyl group) is introduced using peracetylated glycosyl bromides. For instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide serves as a common donor, prepared by treating D-glucose with acetic anhydride and HBr/acetic acid. Microwave-assisted acetylation reduces reaction times and improves yields.

Koenigs-Knorr vs. Michael Glycosylation

The Koenigs-Knorr method, employing silver oxide as an acid scavenger, often fails for flavonoid glycosylation due to competing hydrolysis. In contrast, the modified Michael method using potassium carbonate in dry acetone enables efficient coupling. For example, reacting 7-protected flavone with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equiv) and tetrabutylammonium bromide (3 equiv) at 50°C for 4 hours achieves 50–65% yields. Post-reaction acetylation converts hydrolyzed glycosyl bromide byproducts into less polar derivatives, simplifying purification.

Regioselective Glycosylation at Position 8

Protective Group Strategy

Achieving 8-O-glycosylation requires masking the 7-hydroxyl group. Benzyl protection (via benzyl bromide/K2CO3) is preferred due to its stability under glycosylation conditions and ease of removal via hydrogenolysis. After glycosylation, catalytic hydrogenation (H2/Pd-C) regenerates the 7-hydroxyl group without affecting the glycosidic bond.

Direct Oxidative Methods

Iodine-mediated oxidative coupling, adapted from diosmin synthesis, offers an alternative. Heating the flavone aglycone with iodine (1–5 wt%) and pyridinium chloride at 95–105°C for 9–12 hours induces regioselective glycosylation at the 8-position. This method leverages the electron-donating effect of the 7-hydroxyl group, directing electrophilic attack to position 8. Yields up to 85.7% are reported for analogous systems.

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Michael Addition | K2CO3, dry acetone, 50°C, 4h | 56% | |

| Iodine Oxidation | I2, pyridinium chloride, 95°C, 12h | 85.7% | |

| Koenigs-Knorr (Modified) | Ag2O, DMF, 80°C, 6h | 42% |

Deprotection and Final Modification

Acetyl Group Removal

Post-glycosylation, acetyl groups on the sugar moiety are cleaved using sodium methoxide (NaOMe/MeOH) or ammonium hydroxide (NH4OH/EtOH). For acid-sensitive compounds, enzymatic deacetylation with esterases provides a milder alternative.

Purification Techniques

Crude products are purified via sequential recrystallization (ethanol-water) and column chromatography (silica gel, ethyl acetate/formic acid/water). Macroporous resin adsorption (e.g., D101 resin) effectively removes pyridine and iodine residues. Final purity exceeding 99% is achievable through these methods .

Q & A

Basic: What are the key synthetic routes for constructing the chromen-4-one core with a glycosylated substituent?

Methodological Answer:

The chromen-4-one core is typically synthesized via acid-catalyzed cyclization of a phenolic precursor (e.g., 2'-hydroxyacetophenone derivatives) with aldehydes or ketones under Claisen-Schmidt or Baker-Venkataraman conditions . Glycosylation of the hydroxyl group at position 8 is achieved using protected sugar donors (e.g., peracetylated glucose derivatives) via Koenigs-Knorr or Mitsunobu reactions. Protecting groups (e.g., benzyl or acetyl) are critical to regioselectivity, and deprotection is performed using catalytic hydrogenation or mild alkaline hydrolysis .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy:

1H and 13C NMR confirm the chromen-4-one scaffold (e.g., characteristic carbonyl carbon at δ ~180 ppm) and glycosidic linkage (anomeric proton at δ 4.8–5.5 ppm, J = 7–10 Hz for β-configuration). 2D techniques (COSY, HSQC, HMBC) resolve substitution patterns . - Mass Spectrometry:

High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks and fragmentation patterns to verify the glycosyl moiety . - X-ray Crystallography:

Used for absolute stereochemical confirmation of the tetrahydro-2H-pyran ring .

Basic: How can researchers screen this compound for biological activity?

Methodological Answer:

- Antimicrobial Assays:

Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with positive controls (e.g., ciprofloxacin) and solvent controls . - Anticancer Screening:

MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa), with IC50 calculations and validation via flow cytometry for apoptosis . - Enzyme Inhibition:

Fluorescence-based assays for kinases or oxidases (e.g., COX-2, tyrosinase), using recombinant enzymes and substrate-specific probes .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent Variation:

Synthesize analogs with modified hydroxylation patterns (e.g., methylation or acetylation) or alternative glycosyl groups (e.g., galactose vs. glucose) to assess impacts on solubility and target binding . - QSAR Modeling:

Use computational tools (e.g., Schrödinger Suite, MOE) to correlate electronic (HOMO/LUMO) or steric parameters (log P, TPSA) with activity data . - Fragment-Based Design:

Replace the tetrahydro-2H-pyran moiety with other sugar mimics (e.g., cyclodextrins) to enhance metabolic stability .

Advanced: How can solubility limitations be addressed in in vitro assays?

Methodological Answer:

- Co-Solvent Systems:

Use DMSO-water mixtures (<1% DMSO) or β-cyclodextrin inclusion complexes to improve aqueous solubility without cytotoxicity . - Prodrug Derivatization:

Introduce phosphate or glycosyl groups at phenolic hydroxyls to enhance hydrophilicity, followed by enzymatic cleavage in biological systems . - Nanoparticle Formulation:

Encapsulate the compound in PLGA or liposomal carriers for sustained release in cell culture media .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization:

Validate protocols using reference compounds (e.g., quercetin for antioxidant assays) and ensure consistent cell passage numbers, serum concentrations, and incubation times . - Purity Analysis:

Employ HPLC-DAD/ELSD to confirm >95% purity, as impurities (e.g., synthetic byproducts) may interfere with activity . - Target Profiling:

Use kinome-wide screening or proteomics to identify off-target effects that may explain variability .

Advanced: What computational approaches predict metabolic pathways?

Methodological Answer:

- In Silico Metabolite Prediction:

Tools like Meteor (Lhasa Limited) or GLORYx predict phase I/II metabolism, focusing on glucuronidation/sulfation of phenolic groups and hydrolysis of glycosidic bonds . - CYP450 Docking:

Molecular docking (AutoDock Vina) into CYP3A4/2D6 active sites identifies potential oxidation sites . - In Vitro Validation:

Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Advanced: How to investigate the compound’s interaction with membrane transporters?

Methodological Answer:

- Caco-2 Permeability Assays:

Measure apical-to-basal transport to assess intestinal absorption, with P-gp inhibitors (e.g., verapamil) to evaluate efflux effects . - OATP1C1 Transfection Models:

Use HEK293 cells overexpressing OATP1C1 to quantify uptake kinetics (Km, Vmax) via radiolabeled compound . - Surface Plasmon Resonance (SPR):

Immobilize transporter proteins on sensor chips to measure binding affinity (KD) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.